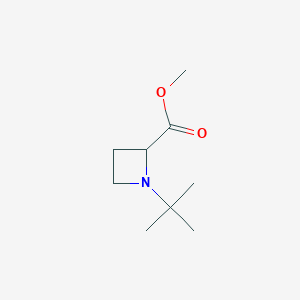

Methyl 1-tert-butyl-2-azetidinecarboxylate

Description

Properties

IUPAC Name |

methyl 1-tert-butylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329391 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-32-0 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-tert-butyl-2-azetidinecarboxylate is a chemical compound with significant potential in various biological applications. This article presents a detailed examination of its biological activity, including its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₁₇NO₂

- Molar Mass : 171.24 g/mol

The compound features a tert-butyl group attached to an azetidine ring, which may influence its metabolic stability and biological interactions.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how a compound behaves in biological systems. This compound undergoes various metabolic pathways that can affect its efficacy and safety.

Absorption and Metabolism

Research indicates that compounds with similar structures often undergo hepatic metabolism, primarily through cytochrome P450 enzymes. For this compound, the following metabolic pathways are anticipated:

- Oxidation : The tert-butyl group may be oxidized to form alcohol derivatives.

- Conjugation : Potential conjugation with glucuronic acid or sulfate for detoxification.

Toxicity Studies

Toxicological profiles of similar compounds suggest that exposure may lead to various health effects. For instance, studies on related tert-butyl compounds have shown:

- Central Nervous System (CNS) Effects : Symptoms such as ataxia and hypoactivity have been observed in animal models following high-dose exposure .

- Hepatic Effects : Induction of hepatic enzymes and alterations in liver function tests have been noted, indicating possible hepatotoxicity .

Table 1 summarizes the observed effects of related compounds in animal studies:

Therapeutic Potential

The unique structure of this compound may confer specific therapeutic benefits:

- Anticancer Activity : Some azetidine derivatives have shown promise in anticancer assays due to their ability to inhibit tumor growth by interfering with cellular signaling pathways.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-tert-butyl-2-azetidinecarboxylate is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with biological systems, making it a candidate for drug development.

Case Study: Inhibition of Monoacylglycerol Lipase

Recent studies have highlighted its role as a scaffold for developing inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibiting MAGL can enhance endocannabinoid signaling, which is beneficial in treating pain, anxiety, and inflammation. For instance, azetidine derivatives were synthesized and evaluated for their efficacy in inhibiting MAGL, demonstrating promising results in both in vitro and in vivo models .

Research indicates that this compound exhibits:

- Antimicrobial Properties : Studies have shown that azetidine derivatives possess significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary evaluations suggest potential anticancer effects, warranting further exploration in cancer therapeutics.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations.

Synthesis Applications

This compound can be utilized in:

- Palladium-Catalyzed Reactions : It has been successfully employed in palladium-catalyzed α-arylation reactions to create diverse aryl-substituted products with high yields (67–99%) across various functional groups .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Palladium-Catalyzed α-Arylation | 67–99 | Tolerant to various functional groups |

| Hydrolysis | Variable | Conditions depend on acid/base used |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in developing new materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate the performance of polymers containing azetidine derivatives under various conditions.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The azetidine ring’s inherent strain (90° bond angles) drives nucleophilic ring-opening under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : Protonation of the nitrogen increases electrophilicity, enabling water or alcohols to attack the β-carbon. This yields open-chain amino alcohols or ethers.

-

Base-Mediated Reactions : Deprotonation generates an azetidinide intermediate, which reacts with electrophiles (e.g., alkyl halides) at the α-position .

Key Data:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (aq), reflux | 3-Hydroxyazetidine derivative | 62% | |

| NaH, CH₃I in THF | N-Methylated azetidine | 84% |

Ester Functionalization

The tert-butyl and methyl ester groups participate in classic ester reactions:

-

Transesterification : The methyl ester reacts with alcohols (e.g., tert-butanol) under acid catalysis to exchange alkoxy groups .

-

Hydrolysis : Basic conditions (NaOH/EtOH) cleave the methyl ester to carboxylic acids, while the tert-butyl ester remains intact due to steric protection .

Comparative Reactivity:

| Ester Group | Reactivity with NaOH/EtOH | Stability to Acid |

|---|---|---|

| Methyl | High (rapid hydrolysis) | Moderate |

| tert-Butyl | Low (requires strong acid) | High |

Azetidine Ring Functionalization

The nitrogen and adjacent carbons undergo modifications:

-

Aza-Michael Addition : The azetidine nitrogen acts as a nucleophile, adding to α,β-unsaturated carbonyl compounds (e.g., acrylates) .

-

C-H Functionalization : Directed C–H activation at the 3-position enables halogenation or cross-coupling reactions .

Example Reaction:

-

Substitution at C3 :

Polymerization and Macrocycle Formation

Under anionic conditions, the azetidine ring undergoes ring-opening polymerization (ROP) to form polyamines. This is critical for materials science applications :

-

Initiation : n-BuLi deprotonates the nitrogen, triggering chain growth.

-

Kinetics : Reaction rate depends on solvent polarity and temperature (ΔG‡ ≈ 60 kJ/mol) .

Thermal and Oxidative Stability

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 1-tert-butyl-2-azetidinecarboxylate and analogous azetidine derivatives:

Key Comparative Insights

Functional Group Reactivity: The ethynyl group in CAS 287193-01-5 enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the target compound . The Boc-protected derivative (CAS 255882-72-5) offers enhanced stability in acidic environments compared to the methyl ester in the target compound .

Molecular Weight and Physicochemical Properties: The bromoethyl derivative (CAS 1420859-80-8) has the highest molecular weight (264.16 g/mol) due to bromine’s atomic mass, whereas the target compound is lighter (171.24 g/mol) . The amino-substituted derivative (CAS 1368087-42-6) exhibits higher polarity (TPSA: ~44 Ų estimated) compared to the target compound, influencing solubility and bioavailability .

Synthetic Utility :

Preparation Methods

Boc-Protected Azetidine Carboxylate Synthesis

The tert-butyloxycarbonyl (Boc) group is widely employed for nitrogen protection in azetidine derivatives. A representative method involves reacting azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For instance, Sippy et al. demonstrated that lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at −65°C facilitates the deprotonation of azetidine-2-carboxylic acid methyl ester, enabling subsequent alkylation with 3-methylbut-2-enyl bromide to yield 1-tert-butyl-2-methyl azetidine-1,2-dicarboxylate in 92% yield . While this method targets a structurally related compound, the core principles—Boc protection, low-temperature deprotonation, and THF as a solvent—are directly applicable to synthesizing Methyl 1-tert-butyl-2-azetidinecarboxylate.

Key advantages of this approach include:

-

High regioselectivity : The Boc group directs substitution to the azetidine nitrogen, minimizing side reactions .

-

Scalability : THF’s low viscosity and high solvation power enable efficient mixing even at industrial scales .

Cyclocondensation Strategies for Azetidine Ring Formation

Ring-closing reactions provide an alternative route to azetidine carboxylates. A Chinese patent (CN103787971A) outlines a two-step process for synthesizing tert-butyl esters via cyclocondensation :

-

Formation of 9-oxo-3-azaspiro[5.5]undec-7-ene-3-tert-butyl carboxylate :

-

Introduction of the dimethylamino-methylene moiety :

Although this method targets a spirocyclic derivative, the use of tert-butyl formate and column chromatography aligns with strategies for synthesizing this compound. Notably, the patent reports no irritating byproducts , enhancing its suitability for industrial applications .

HBTU-Mediated Coupling for Functionalized Azetidines

The PMC study by Wang et al. highlights a three-step synthesis of Boc-protected azetidine carboxylates using hydroxybenzimidamides and Boc-amino acids :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HBTU, DIPEA, DMF | 92–99% |

| 2 | TFA (Boc deprotection) | 85–95% |

| 3 | 4-Nitrophenyl chloroformate, HFIP | 63–85% |

-

Oxadiazole formation : HBTU-mediated coupling of N′-hydroxybenzimidamide with Boc-azetidine-2-carboxylic acid generates the oxadiazole core .

-

Deprotection and functionalization : Trifluoroacetic acid (TFA) removes the Boc group, followed by 4-nitrophenyl chloroformate coupling with hexafluoroisopropanol (HFIP) .

This method achieves near-quantitative yields in the first step, underscoring HBTU’s efficiency as a coupling agent. For this compound, substituting HFIP with methyl chloroformate in Step 3 would directly yield the methyl ester.

Industrial-Scale Purification Techniques

Large-scale synthesis demands robust purification methods. The CN103787971A patent employs a hybrid solvent system (cyclohexane/ethyl acetate) for column chromatography, followed by hexane grinding to isolate crystalline products . This approach reduces residual solvent levels to <0.1% and ensures compliance with International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Methods

-

Boc Protection is optimal for small-scale, high-purity synthesis but requires costly low-temperature equipment.

-

Cyclocondensation suits bulk production but involves hazardous solvents like toluene.

-

HBTU-Mediated Coupling offers speed and efficiency but may be prohibitively expensive for kilogram-scale batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.